GSK 525762A-d5
Description
GSK 525762A-d5 is a deuterated analog of the BET (bromodomain and extraterminal) inhibitor GSK525762A (I-BET 762). Its molecular formula is C₂₂H₁₇D₅ClN₅O₂, with a molecular weight of 428.93 g/mol . The compound is labeled with five deuterium atoms, a modification designed to enhance metabolic stability by reducing cytochrome P450-mediated oxidation, a common strategy in pharmacokinetic optimization . It is classified as a biochemical tool and is utilized in research settings, particularly for studying BET protein inhibition mechanisms and deuterium isotope effects in drug metabolism .
Properties
Molecular Formula |
C₂₂H₁₇D₅ClN₅O₂ |
|---|---|
Molecular Weight |
428.93 |
Synonyms |
(4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide-d5; I-BET 762-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
GSK525762A (Non-Deuterated Parent Compound)
Structural and Functional Similarities :
- Molecular Formula : C₂₂H₂₂ClN₅O₂ (vs. C₂₂H₁₇D₅ClN₅O₂ for the deuterated form).
- Biological Activity : Both compounds target BET proteins, which regulate transcription of oncogenes such as MYC. GSK525762A inhibits BET bromodomains, displacing them from chromatin and suppressing cancer cell proliferation .
- Applications : Used in oncology research, particularly for hematologic malignancies and solid tumors.
Key Differences :
- Metabolic Stability: Deuterium substitution in GSK 525762A-d5 slows hepatic metabolism, extending half-life compared to the non-deuterated parent compound .
- Research Use : GSK525762A-d5 is primarily employed in tracer studies and metabolic profiling, whereas GSK525762A is used for direct BET inhibition assays .
GSK 525768A (Inactive Enantiomer)
Structural Similarities :
Functional Differences :
GS 39783-d8 (Functionally Similar Deuterated Compound)
It highlights the broader utility of deuteration in enhancing drug-like properties, such as metabolic stability and bioavailability, though its primary target (GABAB receptor) differs .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Pharmacokinetic Properties
Research Findings and Implications
Deuterium Effects : this compound’s deuterium labeling reduces metabolic clearance, making it valuable for studying long-term BET inhibition without frequent dosing .
Enantiomer Specificity : The inactivity of GSK 525768A confirms that BET inhibition by GSK525762A is stereospecific, ruling out off-target effects .
Comparative Utility : While GSK525762A is the lead compound for therapeutic development, this compound provides critical insights into deuterium’s role in drug design .
Q & A
Q. How can researchers validate novel biomarkers linked to this compound resistance in vivo?
- Methodological Answer : Perform longitudinal sampling of tumor biopsies for genomic (e.g., whole-exome sequencing) and proteomic profiling. Use patient-derived xenograft (PDX) models to recapitulate resistance mechanisms. Correlate findings with clinical response datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
